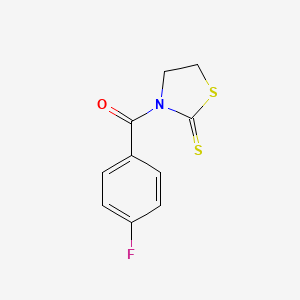
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol can be achieved through a 1,3-dipolar cycloaddition reaction involving azomethine ylides and vinyl fluoride. This method demonstrates the versatility of vinyl fluoride in cycloaddition reactions, making 3-fluoropyrrolidine readily accessible for various applications in synthetic chemistry and drug discovery.
Análisis De Reacciones Químicas
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Aplicaciones Científicas De Investigación
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoropyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. As a DPP-IV inhibitor, it prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis.
Comparación Con Compuestos Similares
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol can be compared with similar compounds such as:
3-(Pyrrolidin-1-yl)propan-1-ol: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Hydroxypropyl)pyrrolidine: Similar to 3-(Pyrrolidin-1-yl)propan-1-ol, this compound also lacks the fluorine atom and may have different chemical properties.
Propiedades
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-7-2-4-9(6-7)3-1-5-10/h7,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFTZYCHXFDVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920003-05-0 |
Source


|
| Record name | 3-(3-fluoropyrrolidin-1-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)







